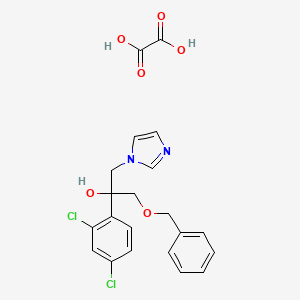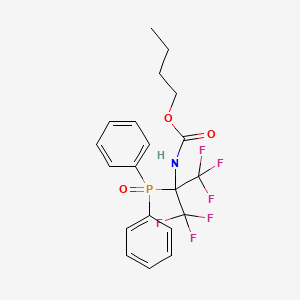
Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, butyl ester is a complex organic compound with a unique structure that includes a carbamic acid moiety, a diphenylphosphinyl group, and multiple trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, butyl ester typically involves multiple steps. One common approach is to start with the preparation of the carbamic acid derivative, followed by the introduction of the diphenylphosphinyl and trifluoromethyl groups. The final step involves esterification with butanol to form the butyl ester. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphorus atom.
Reduction: Reduction reactions can modify the functional groups attached to the carbamic acid moiety.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, butyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, butyl ester involves its interaction with molecular targets through its functional groups. The diphenylphosphinyl group can participate in coordination with metal ions, while the trifluoromethyl groups can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid: A simpler analog without the diphenylphosphinyl and trifluoromethyl groups.
Ethyl carbamate: Another ester of carbamic acid with different functional groups.
Phosphine oxides: Compounds with similar phosphorus-containing groups but different overall structures.
Uniqueness
Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, butyl ester is unique due to its combination of functional groups, which confer distinct chemical and physical properties. The presence of multiple trifluoromethyl groups enhances its stability and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
145430-07-5 |
|---|---|
Formule moléculaire |
C20H20F6NO3P |
Poids moléculaire |
467.3 g/mol |
Nom IUPAC |
butyl N-(2-diphenylphosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
InChI |
InChI=1S/C20H20F6NO3P/c1-2-3-14-30-17(28)27-18(19(21,22)23,20(24,25)26)31(29,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3,(H,27,28) |
Clé InChI |
OTSQJIXNOPQACF-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)NC(C(F)(F)F)(C(F)(F)F)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


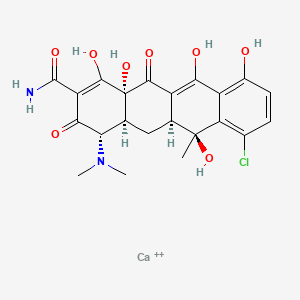


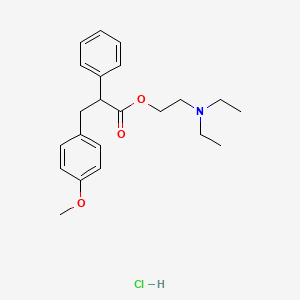
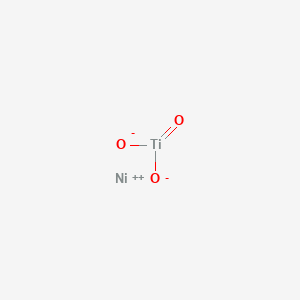
![14-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,16,18,20,22,26(30),27-tridecaene-11,25-dione](/img/structure/B15189732.png)

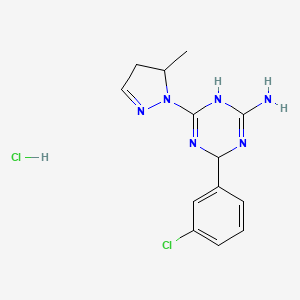
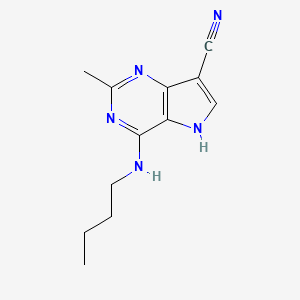
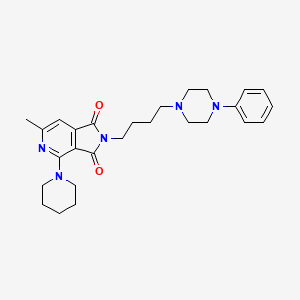
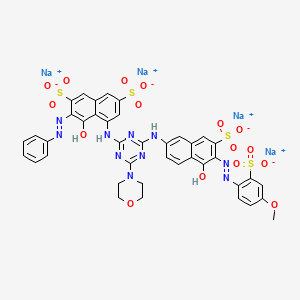
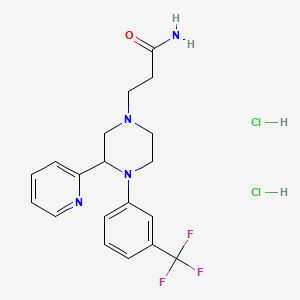
![(E)-but-2-enedioic acid;2-[4-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanol](/img/structure/B15189780.png)
